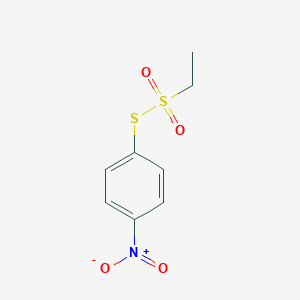
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide, commonly known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in cellular signaling and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer. AG490 has been extensively studied in the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
AG490 inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This prevents the activation of STAT transcription factors, which are downstream targets of JAK kinases. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which can result in the inhibition of cell proliferation and induction of apoptosis. AG490 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, AG490 has been shown to have immunosuppressive effects, as it inhibits the activation and proliferation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
AG490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in the scientific community, and its mechanism of action is well understood. However, AG490 also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of AG490. One area of research is the development of more specific JAK inhibitors that can target individual JAK kinases. Another area of research is the combination of AG490 with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the study of AG490 in animal models of disease can provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of AG490 involves the reaction of 4-methoxybenzoyl chloride with morpholine to obtain 4-methoxy-N-morpholinylbenzamide. This compound is then reacted with carbon disulfide to obtain 4-methoxy-N-(4-morpholinylcarbothioyl)benzamide. The synthesis of AG490 has been reported in several research articles and is considered a relatively straightforward process.
Applications De Recherche Scientifique
AG490 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT pathway, which is involved in various physiological and pathological processes. AG490 has been studied for its potential use in cancer therapy, as the JAK/STAT pathway is often dysregulated in cancer cells. It has also been studied for its potential use in the treatment of autoimmune and inflammatory diseases, as well as in the prevention of transplant rejection.
Propriétés
Formule moléculaire |
C13H16N2O3S |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
4-methoxy-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |
Clé InChI |
UFENNBDNRDJUBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
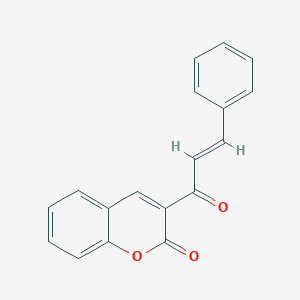
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
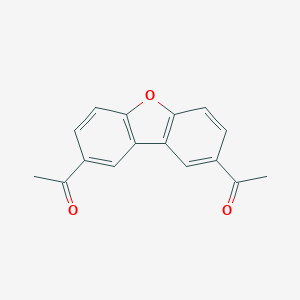
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
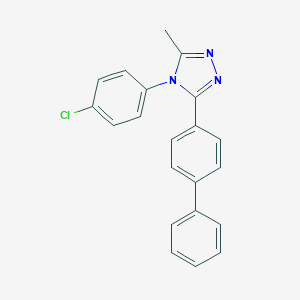
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
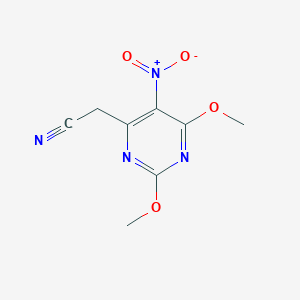
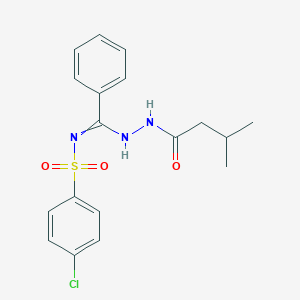
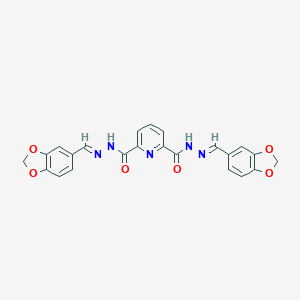
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
